
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Piperidine: The furan ring is then substituted with a piperidine group through nucleophilic substitution reactions. This can be achieved using piperidine and appropriate leaving groups under basic conditions.
Introduction of the Amino Acid Side Chain: The final step involves the introduction of the amino acid side chain through amination reactions. This can be done using amino acid derivatives and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives with different functional groups.
科学的研究の応用
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The furan ring and piperidine group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
類似化合物との比較
Similar Compounds
2-Amino-3-(piperidin-1-yl)propanoic acid: Lacks the furan ring, which may result in different biological activities and chemical properties.
5-Cyano-furan-2-carboxylic acid: Contains a cyano group instead of the piperidine group, leading to different reactivity and applications.
Indole derivatives: Share some structural similarities with furan derivatives and exhibit a wide range of biological activities.
Uniqueness
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid is unique due to the combination of the furan ring, piperidine group, and amino acid side chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2-amino-3-(5-piperidin-1-ylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H18N2O3/c13-10(12(15)16)8-9-4-5-11(17-9)14-6-2-1-3-7-14/h4-5,10H,1-3,6-8,13H2,(H,15,16) |
InChIキー |
BIUNWMIJMVSNAG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(O2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


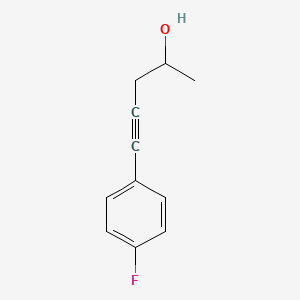
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
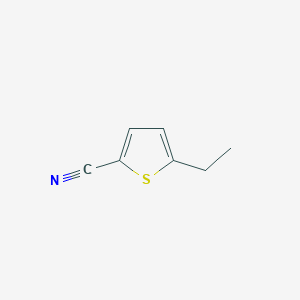
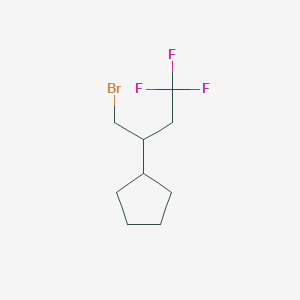
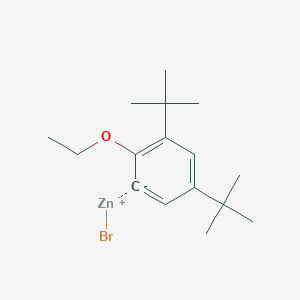
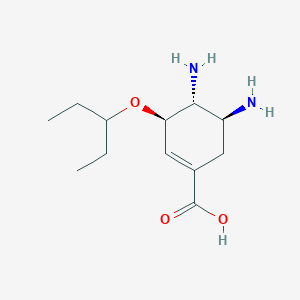
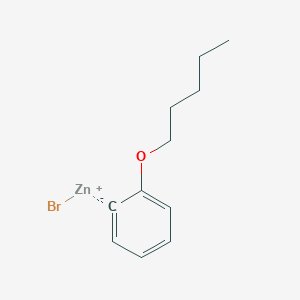
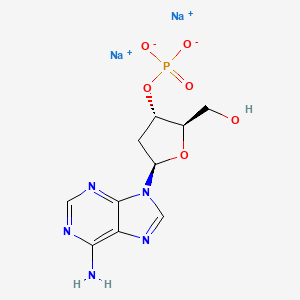
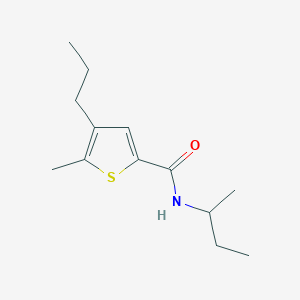
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
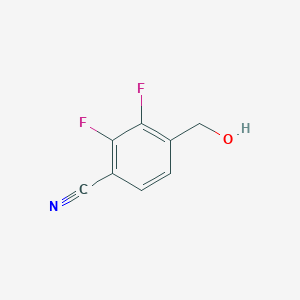
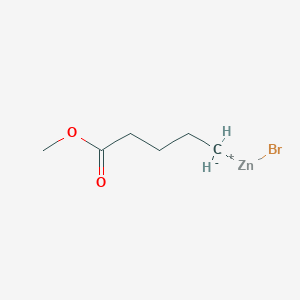
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
